1-O-hexadecyl-2-O-methyl-sn-glycerol
Overview
Description
Synthesis Analysis
The synthesis of glycerol derivatives like 1-O-hexadecyl-2-O-methyl-sn-glycerol often involves chemical or enzymatic methods, targeting the modification of the glycerol backbone to introduce specific fatty acid chains or functional groups. One common approach is the use of glycerolysis, where glycerol is reacted with fatty acids or their esters under specific catalytic conditions to yield mono- and di-acylglycerols (De Caro et al., 2019). These methods can be adjusted to synthesize specific glycerolipids with desired structural features, including the attachment of hexadecyl and methyl groups at defined positions on the glycerol backbone.
Molecular Structure Analysis
The molecular structure of 1-O-hexadecyl-2-O-methyl-sn-glycerol is characterized by a glycerol backbone with a hexadecyl chain (C16) esterified at the first hydroxyl group and a methyl group esterified at the second hydroxyl group. This structure impacts its physical and chemical behavior, influencing its solubility, membrane-forming ability, and interactions with proteins and other lipids within biological systems.
Chemical Reactions and Properties
Glycerol derivatives participate in various chemical reactions, including esterification, acylation, and hydrogenolysis, depending on the functional groups present and the reaction conditions. These reactions are crucial for modifying glycerol derivatives to enhance their functionality or produce specific metabolites (Martin et al., 2013).
Scientific Research Applications
Chemo-enzymatic Synthesis
- Scientific Field: Biotechnology
- Application Summary: 1-O-hexadecyl-2-O-methyl-sn-glycerol is used in the chemo-enzymatic synthesis of 1-O-hexadecyl-2-O-palmitoyl-sn-glycerol .
- Methods of Application: The synthesis is achieved by esterification of 1-O-hexadecyl-sn-glycerol with palmitic acid in the presence of N,N-dicyclohexylcarbodiimide, and then subjected to alcoholysis catalysed by an immobilized 1,3-specific lipase .
- Results: The highest yield (90% from 0.3 mM) was obtained in 3 hours, using methyl isobutyl ketone as solvent with water activity 0.2 .
UVB-induced Cell Death Reduction
- Scientific Field: Dermatology
- Application Summary: 1-O-hexadecyl-sn-glycerol has been found to reduce UVB-induced cell death and production of reactive oxygen species (ROS) and prostaglandin E2 in normal human epidermal keratinocytes (NHEKs) .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results indicate a reduction in UVB-induced cell death and ROS production .
Ischemia/Reperfusion Injury Treatment
- Scientific Field: Cardiology
- Application Summary: 1-O-hexadecyl-sn-glycerol has been found to increase coronary flow and left ventricular developed pressure and reduce malondialdehyde (MDA) formation ex vivo in a rat heart model of ischemia/reperfusion injury .
- Methods of Application: The compound was applied at a concentration of 50 μM .
- Results: The results indicate an increase in coronary flow and left ventricular developed pressure, and a reduction in MDA formation .
Protein Kinase C Inhibition
- Scientific Field: Biochemistry
- Application Summary: 1-O-hexadecyl-2-O-methylglycerol is an inhibitor of protein kinase C .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results indicate that the compound inhibits the respiratory burst in human neutrophils .
Biochemical Reagent
- Scientific Field: Biochemistry
- Application Summary: 1-O-hexadecyl-2-O-methyl-sn-glycerol (PMG) is a biochemical reagent used in life science research .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of the application are not specified in the source .
Protein Kinase C Inhibition
- Scientific Field: Biochemistry
- Application Summary: 1-O-hexadecyl-2-O-methylglycerol is an inhibitor of protein kinase C .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results indicate that the compound inhibits the respiratory burst in human neutrophils .
Biochemical Reagent
- Scientific Field: Biochemistry
- Application Summary: 1-O-hexadecyl-2-O-methyl-sn-glycerol (PMG) is a biochemical reagent used in life science research .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of the application are not specified in the source .
Protein Kinase C Inhibition
- Scientific Field: Biochemistry
- Application Summary: 1-O-hexadecyl-2-O-methylglycerol is an inhibitor of protein kinase C .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results indicate that the compound inhibits the respiratory burst in human neutrophils .
properties
IUPAC Name |
(2S)-3-hexadecoxy-2-methoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCMDFDFNRKGK-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-hexadecyl-2-O-methyl-sn-glycerol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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